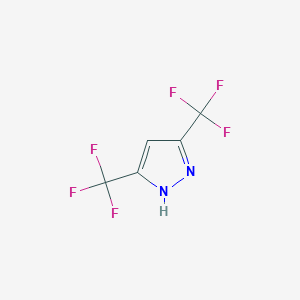

3,5-Bis(trifluoromethyl)-1H-pyrazole

Description

Significance of Pyrazole (B372694) Scaffolds in Modern Chemical and Materials Science Research

Pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, serves as a versatile and privileged scaffold in the design of a wide array of functional molecules. lookchem.com Its structural features, including the ability to act as both a hydrogen bond donor and acceptor, and its capacity for substitution at multiple positions, allow for the fine-tuning of steric and electronic properties. This adaptability has led to the extensive use of pyrazole derivatives in medicinal chemistry, where they form the core of numerous approved drugs with activities ranging from anti-inflammatory to anticancer agents. lookchem.comnih.gov In materials science, the pyrazole core is integral to the development of ligands for metal complexes, leading to materials with interesting photophysical and catalytic properties. uta.edursc.org The stable nature of the pyrazole ring also contributes to the metabolic stability of pharmaceuticals, a desirable trait in drug design. documentsdelivered.com

Role of Trifluoromethylation in Modulating Heterocyclic Structure, Reactivity, and Bioactivity

The introduction of trifluoromethyl (CF3) groups into heterocyclic compounds has become a powerful strategy in modern chemistry. The CF3 group, with its strong electron-withdrawing nature and high lipophilicity, can profoundly influence the properties of the parent molecule. nist.gov In medicinal chemistry, trifluoromethylation is often employed to enhance metabolic stability, improve binding affinity to biological targets, and increase bioavailability. uta.edunist.gov The presence of CF3 groups can alter the pKa of nearby functionalities, influencing the ionization state of the molecule at physiological pH. Furthermore, the steric bulk of the CF3 group can dictate the conformation of the molecule, leading to more specific interactions with enzymes and receptors. nist.gov This strategic incorporation of fluorine atoms has been instrumental in the development of numerous successful drugs and agrochemicals. nist.gov

Overview of 3,5-Bis(trifluoromethyl)-1H-pyrazole within Contemporary Research Landscapes

This compound stands as a prominent example of a fluorinated heterocycle that has found applications in diverse research areas. The presence of two trifluoromethyl groups at the 3 and 5 positions of the pyrazole ring imparts unique electronic and steric characteristics. These groups enhance the acidity of the N-H proton and influence the reactivity of the pyrazole ring. nih.gov Research has demonstrated its utility as a building block for the synthesis of novel bioactive molecules, including potent enzyme inhibitors and regulators of transcription factors. lookchem.comnih.gov In materials science, it serves as a key ligand in the formation of luminescent metal complexes and photoswitchable materials. uta.edursc.org The structural and electronic properties of this compound make it a valuable tool for chemists seeking to design molecules with tailored functionalities.

Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 14704-41-7 | nih.gov |

| Molecular Formula | C5H2F6N2 | nih.gov |

| Molecular Weight | 204.07 g/mol | researchgate.net |

| Melting Point | 83-85 °C | researchgate.net |

| Boiling Point | 147 °C | acs.org |

| Appearance | Colorless to light yellow crystalline powder | acs.org |

Synthesis of this compound

A prevalent method for the synthesis of this compound involves the condensation reaction between hexafluoroacetylacetone (B74370) and hydrazine (B178648). rsc.org

| Reactants | Reagents/Solvents | Conditions | Yield | Reference |

| Hexafluoroacetylacetone, Hydrazine hydrate (B1144303) | Ethanol (B145695) | Reflux | Not specified | lookchem.com |

| 1,1,1,5,5,5-Hexafluoro-2,4-pentanedione, Hydrazine | - | - | Not specified | rsc.org |

Crystal Structure of this compound

The solid-state structure of this compound has been determined by X-ray crystallography. It reveals that the compound crystallizes in the triclinic space group P-1 and forms a tetrameric structure through intermolecular N-H···N hydrogen bonds. rsc.orgresearchgate.net

| Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Reference |

| Triclinic | P-1 | 8.8547 | 10.1535 | 17.8903 | 90.192 | 94.987 | 106.811 | acs.org |

Applications in Materials Science

Derivatives of this compound have shown promise in the development of advanced materials with interesting optical properties.

Luminescent Metal Complexes

Trinuclear metal pyrazolate complexes of coinage metals (Cu(I), Ag(I), Au(I)) featuring bulky 3,5-bis(3,5-bis(trifluoromethyl)phenyl)phenyl substituents at the 3- and 5-positions of the pyrazole ring exhibit notable luminescence. uta.edu Frozen solutions of the copper and silver complexes show light green emission at 77 K, while the gold complex displays bright blue emission under UV radiation, suggesting potential applications in light-emitting devices. uta.edu

| Metal | Substituent on Pyrazole | Emission Color (77 K) | Potential Application | Reference |

| Cu(I) | 3,5-Bis(3,5-(CF3)2Ph)phenyl | Light Green | Luminescent Materials | uta.edu |

| Ag(I) | 3,5-Bis(3,5-(CF3)2Ph)phenyl | Light Green | Luminescent Materials | uta.edu |

| Au(I) | 3,5-Bis(3,5-(CF3)2Ph)phenyl | Bright Blue | Light-Emitting Devices | uta.edu |

Photoswitchable Materials

Arylazopyrazoles incorporating the 3,5-bis(trifluoromethyl)pyrazole core have been investigated as molecular photoswitches. rsc.orgmedchemexpress.com These molecules can undergo reversible E/Z isomerization upon irradiation with light. The inclusion of the trifluoromethyl groups has been shown to influence the photoswitching behavior, leading to long half-lives of the metastable isomer, which is a desirable property for applications in data storage and smart materials. rsc.orgmedchemexpress.com

| Compound Type | Key Feature | Switching Behavior | Potential Application | Reference |

| Arylazo-1H-3,5-bis(trifluoromethyl)pyrazoles | Long half-lives in DMSO | Reversible E/Z isomerization | Photoswitches | rsc.org |

Applications in Medicinal Chemistry

The 3,5-bis(trifluoromethyl)pyrazole scaffold has been utilized in the design of potent bioactive compounds.

Enzyme Inhibitors

Derivatives of 3,5-bis(trifluoromethyl)pyrazole have been synthesized and evaluated as inhibitors of various enzymes. For instance, a series of 3,5-bis(trifluoromethyl)phenyl-substituted pyrazole derivatives have demonstrated potent growth inhibitory activity against drug-resistant bacteria, with minimum inhibitory concentrations (MIC) as low as 0.25 µg/mL against Gram-positive strains. nih.gov

Regulators of Transcription Factors

A series of 3,5-bis(trifluoromethyl)pyrazoles (BTPs) have been identified as novel regulators of the NFAT (Nuclear Factor of Activated T-cells) transcription factor. nist.govnih.gov These compounds were found to inhibit the production of cytokines such as IL-2, IL-4, IL-5, and IL-8, suggesting their potential as immunomodulatory agents for the treatment of inflammatory diseases. nist.govnih.gov One particular derivative, referred to as NFAT Transcription Factor Regulator-1, exhibited an IC50 of 182 nM for IL-2 synthesis inhibition.

| Compound Class | Biological Target/Activity | Key Findings | Potential Therapeutic Area | Reference |

| 3,5-Bis(trifluoromethyl)phenyl-substituted pyrazoles | Bacterial growth inhibition | MIC values as low as 0.25 µg/mL against Gram-positive bacteria | Antibacterial | nih.gov |

| 3,5-Bis(trifluoromethyl)pyrazoles (BTPs) | NFAT transcription factor regulation | Inhibition of cytokine production (IL-2, IL-4, IL-5, IL-8) | Immunomodulation, Anti-inflammatory | nist.govnih.gov |

| NFAT Transcription Factor Regulator-1 | IL-2 synthesis inhibition | IC50 = 182 nM | Immunomodulation |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3,5-bis(trifluoromethyl)-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2F6N2/c6-4(7,8)2-1-3(13-12-2)5(9,10)11/h1H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGDDUAYSWPUSLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NN=C1C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2F6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60333866 | |

| Record name | 3,5-Bis(trifluoromethyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60333866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14704-41-7 | |

| Record name | 3,5-Bis(trifluoromethyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60333866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-Bis(trifluoromethyl)pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Derivatization Strategies for 3,5 Bis Trifluoromethyl 1h Pyrazole and Its Analogues

Established Synthetic Pathways to the 3,5-Bis(trifluoromethyl)-1H-pyrazole Core

Several key methodologies have been developed for the construction of the this compound ring system. These include classical condensation reactions, cycloaddition strategies, and improved procedures starting from readily available precursors.

Reactions Involving Hexafluoroacetylacetone (B74370) (Hfac) and Hydrazine (B178648) Derivatives

The most traditional and direct route to this compound involves the condensation reaction between hexafluoroacetylacetone (Hfac) and hydrazine derivatives. The reaction with hydrazine hydrate (B1144303) is a common method to produce the parent compound.

The reaction is typically carried out in a suitable solvent, such as ethanol (B145695), and may require heating to drive the reaction to completion. While this method is straightforward, historical reports indicated that the initial synthesis of 3,5-bis(trifluoromethyl)pyrazole from 1,1,1,5,5,5-hexafluoroacetylacetone and hydrazine in boiling ethanol resulted in a modest yield. However, subsequent modifications and optimizations of the reaction conditions have led to significant improvements in yield.

When substituted hydrazines are employed, N-substituted pyrazole (B372694) derivatives can be obtained. For instance, the reaction of Hfac with N-aryl or N-aroyl hydrazines can lead to the corresponding 1-aryl- or 1-aroyl-3,5-bis(trifluoromethyl)pyrazoles. It is noteworthy that under certain conditions, the reaction with substituted hydrazines may yield the intermediate 4,5-dihydro-5-hydroxypyrazoles, which can be subsequently dehydrated to the aromatic pyrazole.

Table 1: Synthesis of this compound from Hexafluoroacetylacetone and Hydrazine

| Hydrazine Derivative | Solvent | Conditions | Product | Yield (%) |

| Hydrazine hydrate | Ethanol | Reflux | This compound | Improved yields reported |

| N-Aryl hydrazines | Ethanol | Boiling | 1-Aryl-3,5-bis(trifluoromethyl)-4,5-dihydro-5-hydroxypyrazoles | - |

| N-Aroyl hydrazines | Ethanol | Boiling | 1-Aroyl-3,5-bis(trifluoromethyl)-4,5-dihydro-5-hydroxypyrazoles | - |

[3+2] Cycloaddition Reactions in the Synthesis of Bis(fluoroalkyl)pyrazoles/Pyrazolines

The [3+2] cycloaddition reaction represents a powerful and versatile method for the synthesis of highly substituted pyrazoles and pyrazolines, including those bearing trifluoromethyl groups. mdpi.comnih.gov This approach typically involves the reaction of a 1,3-dipole, such as a nitrile imine, with a suitable dipolarophile, like a trifluoromethyl-substituted alkene or alkyne.

An efficient strategy involves the in situ generation of trifluoroacetonitrile (B1584977) imines from trifluoroacetohydrazonoyl bromides, which then react with trifluoromethyl-substituted alkenes to produce a variety of 3,5-bis(fluoroalkyl)pyrazoles and pyrazolines in moderate to good yields. mdpi.comnih.govbibliomed.org This method is advantageous due to its use of readily available and stable substrates, operational simplicity, and scalability. bibliomed.org The reaction often proceeds with high regioselectivity.

For example, the reaction of di/trifluoromethyl hydrazonoyl bromides with trifluoropropenes serves as a viable route to 3,5-bis(fluoroalkyl)pyrazoles/pyrazolines. mdpi.com Furthermore, the cycloaddition of in situ generated trifluoroacetonitrile imines with enones leads to the formation of trans-configured 5-acyl-pyrazolines, which can be subsequently aromatized to fully substituted pyrazoles.

Table 2: Examples of [3+2] Cycloaddition Reactions for Bis(fluoroalkyl)pyrazole Synthesis

| 1,3-Dipole Precursor | Dipolarophile | Conditions | Product Type | Yield |

| Trifluoroacetohydrazonoyl bromide | Trifluoromethyl-substituted alkene | Et3N, various solvents | 3,5-Bis(fluoroalkyl)pyrazoline/pyrazole | Moderate to Good bibliomed.org |

| Trifluoroacetohydrazonoyl bromide | Vinyl acetate | - | Tri/difluoromethyl pyrazole | - |

| Trifluoroacetonitrile imine (in situ) | Enone | - | trans-5-Acyl-pyrazoline | - |

| Trifluoroacetonitrile imine (in situ) | Nitroalkene | Mild conditions | 3-Trifluoromethyl-4-substituted pyrazole | - |

Improved and Efficient Synthetic Procedures for Trifluoromethyl Substituted Pyrazoles from β-Diketones

Starting from β-diketones remains a cornerstone for the synthesis of trifluoromethyl-substituted pyrazoles. researchgate.net A significant advancement in this area is the development of improved and more efficient procedures that offer high yields and purities of the final products. These methods often focus on the purification of the intermediate β-diketones, for example, through the formation of copper complexes.

The general approach involves the condensation of a trifluoromethyl-containing β-diketone with a hydrazine derivative. For instance, a range of 3,5-bis(trifluoromethyl)- and 3-trifluoromethyl-5-alkyl/aryl-1H-pyrazoles have been synthesized with high efficiency from their corresponding β-diketones. heteroletters.org The reaction conditions are often optimized to ensure complete conversion and ease of product isolation.

Table 3: Efficient Synthesis of Trifluoromethyl Pyrazoles from β-Diketones

| β-Diketone | Hydrazine Derivative | Key Improvement | Product |

| 1,1,1,5,5,5-Hexafluoro-2,4-pentanedione | Hydrazine hydrate | Optimized reaction conditions | This compound |

| Perfluoroalkyl-β-diketones | Hydrazine hydrate | Purification via copper complexes | 5-(Perfluoroalkyl)-3-(trifluoromethyl)-1H-pyrazoles |

| 1,1,1-Trifluoro-4-phenyl-2,4-butanedione | Hydrazine hydrate | Optimized reaction conditions | 5-Phenyl-3-(trifluoromethyl)-1H-pyrazole |

| 1,1,1-Trifluoro-4-methyl-2,4-pentanedione | Hydrazine hydrate | Optimized reaction conditions | 5-Methyl-3-(trifluoromethyl)-1H-pyrazole |

Multi-step Syntheses for Specific Derivatives

The synthesis of specific, highly functionalized derivatives of this compound often necessitates multi-step synthetic sequences. These routes allow for the introduction of various substituents onto the pyrazole core or the construction of more complex molecular architectures.

One such example is the synthesis of 3,5-bis(trifluoromethyl)phenyl-substituted pyrazole derivatives. nih.gov A common strategy involves the initial reaction of a substituted acetophenone, such as 3',5'-bis(trifluoromethyl)acetophenone (B56603), with a hydrazine derivative to form a hydrazone intermediate. This intermediate can then be cyclized using a Vilsmeier-Haack reagent to form a pyrazole aldehyde. Subsequent reactions, such as reductive amination of the aldehyde with various anilines, can then be employed to generate a library of target compounds. nih.gov

Another multi-step approach involves the synthesis of 1-(3,5-dichlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives. This synthesis begins with the condensation of (3,5-dichlorophenyl)hydrazine with an appropriate β-ketoester to form the pyrazole carboxylate ester. This ester is then hydrolyzed to the corresponding carboxylic acid, which can be subsequently converted to a variety of amides.

Table 4: Multi-step Synthesis of 3,5-Bis(trifluoromethyl)pyrazole Derivatives

| Starting Material | Key Intermediates | Final Product Type |

| 3',5'-Bis(trifluoromethyl)acetophenone | Hydrazone, Pyrazole aldehyde | 3,5-Bis(trifluoromethyl)phenyl-substituted pyrazole anilines nih.gov |

| (3,5-Dichlorophenyl)hydrazine | Pyrazole carboxylate ester, Pyrazole carboxylic acid | 1-(3,5-Dichlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamides |

Functionalization and Derivatization at the Pyrazole Ring System

Once the this compound core is synthesized, it can be further modified to introduce a wide range of functional groups at various positions on the pyrazole ring, enhancing its utility as a building block.

Synthesis of 4-Functionalized Derivatives (e.g., F, Cl, Br, I, NO2, NH2)

The 4-position of the this compound ring is a key site for functionalization. A variety of substituents, including halogens, nitro, and amino groups, can be introduced through different chemical transformations.

Halogenation:

Fluorination: The synthesis of 4-fluoro-3,5-bis(trifluoromethyl)-1H-pyrazole has been achieved, providing a route to a key fluorinated derivative.

Chlorination and Bromination: Direct chlorination and bromination of the pyrazole ring can be accomplished using appropriate halogenating agents. For example, bromination of 1-phenyl-3,5-bis(trifluoromethyl)-1H-pyrazole can be achieved using N-bromosuccinimide (NBS).

Iodination: Iodination at the 4-position can also be performed, yielding 4-iodo-3,5-bis(trifluoromethyl)-1H-pyrazole.

Nitration: The introduction of a nitro group at the 4-position is a valuable transformation, as the nitro group can serve as a precursor for other functional groups, most notably an amino group. The synthesis of 4-nitro-3,5-bis(trifluoromethyl)-1H-pyrazole has been reported.

Amination: The 4-amino derivative can be prepared through the reduction of the corresponding 4-nitro- or 4-nitrosopyrazole. This transformation opens up possibilities for further derivatization of the amino group.

Table 5: Functionalization of the 4-Position of this compound

| Functional Group | Reagent/Method | Product |

| F | Specific fluorinating agents | 4-Fluoro-3,5-bis(trifluoromethyl)-1H-pyrazole |

| Cl | Chlorinating agents | 4-Chloro-3,5-bis(trifluoromethyl)-1H-pyrazole |

| Br | N-Bromosuccinimide (NBS) | 4-Bromo-3,5-bis(trifluoromethyl)-1H-pyrazole |

| I | Iodinating agents | 4-Iodo-3,5-bis(trifluoromethyl)-1H-pyrazole |

| NO2 | Nitrating agents | 4-Nitro-3,5-bis(trifluoromethyl)-1H-pyrazole |

| NH2 | Reduction of 4-nitro derivative | 4-Amino-3,5-bis(trifluoromethyl)-1H-pyrazole |

N-Alkylation Strategies for this compound Derivatives

Direct N-alkylation of this compound can be challenging due to the electron-withdrawing nature of the trifluoromethyl groups, which decreases the nucleophilicity of the ring nitrogens. However, strategies have been developed to overcome this. One common approach involves the use of a strong base to deprotonate the pyrazole, generating a more reactive pyrazolate anion, which can then be alkylated with an appropriate electrophile.

An efficient and regioselective synthesis of 1,3,5-trisubstituted pyrazoles has been achieved using N-alkylated tosylhydrazones and terminal alkynes. sigmaaldrich.com This method offers excellent tolerance to a variety of substituents and provides complete regioselectivity. sigmaaldrich.com While this is not a direct alkylation of the pre-formed pyrazole ring, it represents a valuable strategy for accessing N-alkylated pyrazole derivatives.

A scalable method for the N-methylation of 3- and 5-(trifluoromethyl)-1H-pyrazoles has also been reported. thieme-connect.com This process involves the reaction of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one (B42323) with methylhydrazine, leading to a mixture of the two regioisomeric N-methylated pyrazoles. thieme-connect.com These isomers can then be separated by distillation. thieme-connect.com

Generation of Pyrazole Aldehyde Intermediates and Subsequent Transformations (e.g., Reductive Amination)

Pyrazole aldehydes are versatile intermediates that can be converted into a wide array of functionalized derivatives. A key method for the introduction of a formyl group at the C4 position of the pyrazole ring is the Vilsmeier-Haack reaction.

A detailed procedure for the synthesis of a 3,5-bis(trifluoromethyl)phenyl-substituted pyrazole aldehyde has been described. mdpi.com In this multi-step synthesis, the initial reaction of 3',5'-bis(trifluoromethyl)acetophenone with 4-hydrazinobenzoic acid yields a hydrazone intermediate. mdpi.com This intermediate is then subjected to the Vilsmeier-Haack reagent (a mixture of N,N-dimethylformamide and phosphorus oxychloride) to afford the desired pyrazole aldehyde. mdpi.com This process has been successfully scaled up to produce the aldehyde on a 10-gram scale, with the product being easily purified by simple filtration and washing. mdpi.com

The resulting pyrazole aldehyde is a valuable precursor for further derivatization. One of the most common transformations is reductive amination. This reaction involves the initial formation of an imine by condensation of the aldehyde with a primary amine, followed by reduction of the imine to the corresponding secondary amine. A variety of aniline (B41778) derivatives have been successfully coupled with the pyrazole aldehyde using this method. mdpi.com The imine is typically formed by refluxing the aldehyde and aniline in toluene (B28343) with a Dean-Stark trap to remove water. mdpi.com The subsequent reduction can be achieved using sodium borohydride (B1222165) in methanol (B129727) at low temperatures. mdpi.com

Table 1: Examples of Reductive Amination Products from a Pyrazole Aldehyde Intermediate mdpi.com

| Entry | Aniline Derivative | Product |

| 1 | Aniline | 4-[4-(Anilinomethyl)-3-[3,5-bis(trifluoromethyl)phenyl]pyrazol-1-yl]benzoic acid |

| 2 | 4-Methoxyaniline | 4-[3-[3,5-Bis(trifluoromethyl)phenyl]-4-[(4-methoxyanilino)methyl]pyrazol-1-yl]benzoic acid |

| 3 | 4-Phenoxyaniline | 4-[3-[3,5-Bis(trifluoromethyl)phenyl]-4-[(4-phenoxyanilino)methyl]pyrazol-1-yl]benzoic acid |

| 4 | 4-(Methylsulfanyl)aniline | 4-[3-[3,5-Bis(trifluoromethyl)phenyl]-4-[(4-methylsulfanylanilino)methyl]pyrazol-1-yl]benzoic acid |

| 5 | 3-Bromoaniline | 4-[3-[3,5-Bis(trifluoromethyl)phenyl]-4-[(3-bromoanilino)methyl]pyrazol-1-yl]benzoic acid |

| 6 | 4-Aminobenzoic acid | 4-[[3-[3,5-Bis(trifluoromethyl)phenyl]-1-(4-carboxyphenyl)pyrazol-4-yl]methylamino]benzoic acid |

Formation of Carbonyl-Bispyrazole Derivatives via Ring-Opening Reactions

The formation of carbonyl-bispyrazole derivatives, where two pyrazole rings are linked by a carbonyl group, can be achieved through various synthetic routes. While the specific formation of carbonyl-bis(3,5-bis(trifluoromethyl)pyrazole) via a ring-opening reaction of the pyrazole itself is not extensively documented in readily available literature, the synthesis of related bis(pyrazolyl)methanes and similar structures suggests that reaction with a one-carbon electrophile is a plausible approach. For instance, the reaction of pyrazoles with phosgene (B1210022) or its equivalents can lead to the formation of carbonyl-bispyrazoles. However, this is a condensation reaction rather than a ring-opening one.

Research on the ring-opening of pyrazoles often focuses on transformations leading to different heterocyclic systems or acyclic compounds. For example, some pyrazolium (B1228807) ylides can undergo ring-opening and rearrangement. acs.org

Synthesis of 3,5-Bis(trifluoromethyl)pyrazole-4-carboxylic acid and its Derivatives

The synthesis of 3,5-bis(trifluoromethyl)pyrazole-4-carboxylic acid is of significant interest as this compound serves as a valuable building block. A common strategy for the introduction of a carboxylic acid group at the C4 position of a pyrazole is through the formylation of the ring followed by oxidation of the resulting aldehyde.

The Vilsmeier-Haack reaction can be employed to introduce a formyl group at the C4 position of N-substituted pyrazoles. beilstein-journals.orgrsc.org For instance, 5-chloro-1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde has been synthesized from 1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-ol using phosphorus oxychloride and dimethylformamide. beilstein-journals.org This aldehyde can then be further functionalized. beilstein-journals.org

The oxidation of a pyrazole-4-carbaldehyde to the corresponding carboxylic acid is a standard transformation in organic synthesis. A variety of oxidizing agents can be employed for this purpose, such as potassium permanganate, Jones reagent (chromium trioxide in sulfuric acid), or milder reagents like silver oxide.

Regioselectivity and Stereoselectivity in Synthetic Approaches

The synthesis of substituted pyrazoles often presents challenges in controlling regioselectivity, particularly when unsymmetrical 1,3-dicarbonyl compounds are reacted with substituted hydrazines. The reaction can potentially yield two regioisomeric pyrazoles.

The choice of solvent has been shown to have a significant impact on the regioselectivity of pyrazole formation. For instance, the use of fluorinated alcohols as solvents can improve the regioselectivity in the reaction of 1,3-diketones with methylhydrazine.

Furthermore, the nature of the hydrazine reactant can also dictate the regiochemical outcome. It has been demonstrated that the reaction of trichloromethyl enones with arylhydrazine hydrochlorides leads to the formation of the 1,3-regioisomer, while the use of the corresponding free hydrazine base yields the 1,5-regioisomer exclusively.

In the context of derivatization of the pre-formed this compound ring, electrophilic substitution reactions, such as the Vilsmeier-Haack formylation, typically occur at the C4 position due to the electronic influence of the two nitrogen atoms.

Scalable Synthetic Protocols for Gram-Scale Preparation

The development of scalable synthetic protocols is crucial for the practical application of this compound and its derivatives in industrial settings. Several methods have been reported that allow for the preparation of these compounds on a significant scale.

An efficient, gram-scalable [3+2] cycloaddition reaction of trifluoromethyl hydrazonoyl bromides with trifluoromethyl-substituted alkenes has been developed for the synthesis of 3,5-bis(fluoroalkyl)pyrazoles. acs.org This method is noted for its use of stable and readily available starting materials, operational simplicity, and step economy.

Furthermore, a kilogram-scale synthesis of a mixture of 1-methyl-3-(trifluoromethyl)-1H-pyrazole and 1-methyl-5-(trifluoromethyl)-1H-pyrazole has been achieved through the reaction of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one with methylhydrazine. thieme-connect.com The subsequent separation of the regioisomers was accomplished by efficient distillation. thieme-connect.com This work also details the regioselective functionalization of these pyrazoles in both batch and flow-through modes, demonstrating the potential for continuous manufacturing processes. thieme-connect.com

The synthesis of a 3,5-bis(trifluoromethyl)phenyl-derived pyrazole aldehyde has also been successfully performed on a 10-gram scale, highlighting the scalability of the Vilsmeier-Haack approach for the functionalization of these electron-deficient pyrazole systems. mdpi.com

Advanced Spectroscopic and Structural Characterization Methodologies for 3,5 Bis Trifluoromethyl 1h Pyrazole Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the molecular structure of 3,5-bis(trifluoromethyl)-1H-pyrazole. Different NMR techniques provide specific insights into the proton, carbon, and fluorine environments within the molecule, as well as its behavior in solution and the solid state.

¹H NMR Analysis of Proton Environments and Intramolecular Hydrogen Bonding

The ¹H NMR spectrum of this compound is characterized by signals corresponding to the N-H proton of the pyrazole (B372694) ring and the C4-H proton. The chemical shift of the C4-H proton is observed in the aromatic region, with a reported value around 7.5 ppm. rsc.orgresearchgate.netresearchgate.net The N-H proton signal is typically broad and its chemical shift can vary depending on the solvent and concentration, due to its involvement in hydrogen bonding.

While intermolecular hydrogen bonding is a prominent feature of pyrazoles, leading to the formation of aggregates in solution, detailed studies specifically focusing on intramolecular hydrogen bonding in the monomeric form of this compound in solution are not extensively documented in the available literature. The presence of strong electron-withdrawing CF₃ groups can influence the acidity of the N-H proton and the electron density of the pyrazole ring, which in turn affects its hydrogen bonding characteristics.

Table 1: ¹H NMR Data for this compound

| Proton | Chemical Shift (ppm) |

| C4-H | ~7.5 |

Note: The chemical shift of the N-H proton is variable and not included in this table.

¹³C NMR and ¹⁹F NMR for Carbon and Fluorine Environments

The ¹⁹F NMR spectrum is particularly informative for this compound, as it directly probes the fluorine environments of the two trifluoromethyl groups. While the recording of a ¹⁹F MAS NMR spectrum has been mentioned in the literature, specific chemical shift values for this compound were not provided in the main body of the corresponding publication. researchgate.net In related trifluoromethylated pyrazole derivatives, the ¹⁹F NMR signals for the CF₃ groups typically appear as singlets in the range of -60 to -70 ppm relative to CFCl₃. For instance, in a series of 1-aryl-5-(trifluoromethyl)-1H-pyrazole derivatives, the CF₃ signal was observed at approximately -66.75 ppm in DMSO-d₆. rsc.org

Table 2: Expected NMR Resonances for this compound

| Nucleus | Position | Expected Chemical Shift Range (ppm) |

| ¹³C | C3/C5 | Data not available |

| C4 | Data not available | |

| CF₃ | Data not available | |

| ¹⁹F | CF₃ | -60 to -70 |

Solid-State NMR and Investigations of Dynamic Disorder

Solid-state NMR (ssNMR) spectroscopy has been utilized to investigate the structure and dynamics of this compound in its crystalline form. Studies combining ssNMR with ab initio Gauge-Including Atomic Orbital (GIAO) calculations have suggested the presence of dynamic disorder within the crystal lattice. researchgate.net This disorder is attributed to intramolecular proton transfer between the two nitrogen atoms of the pyrazole ring. The experimental results indicate that a significant fraction, estimated to be around 40 ± 10%, of the molecules in the crystal may be undergoing this dynamic process. researchgate.net This finding is crucial for understanding the tautomeric behavior of the pyrazole ring in the solid state.

DOSY Experiments for Solution Structure Determination

Diffusion-Ordered Spectroscopy (DOSY) is a powerful NMR technique used to study the size and aggregation of molecules in solution by measuring their diffusion coefficients. While DOSY would be a suitable method to investigate the potential formation of aggregates of this compound in solution through intermolecular hydrogen bonding, there are no specific studies in the available literature that report the use of DOSY experiments for this purpose. The application of DOSY to other pyrazole-containing systems has been documented, demonstrating its utility in characterizing complex mixtures and aggregation phenomena. rsc.orgmanchester.ac.uk

X-ray Crystallography for Solid-State Molecular and Supramolecular Architecture

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystal, offering insights into molecular geometry and intermolecular interactions.

Determination of Crystal Structures and Packing Motifs (e.g., Tetramer Formation)

The solid-state structure of this compound has been determined by single-crystal X-ray diffraction. researchgate.netresearchgate.netnih.gov The compound crystallizes in the triclinic space group P-1. A key feature of its supramolecular architecture is the formation of cyclic tetramers. researchgate.netresearchgate.netnih.gov These tetramers are held together by strong N-H···N hydrogen bonds between the pyrazole rings of four individual molecules. This hydrogen-bonding motif is a common feature in the solid-state structures of N-unsubstituted pyrazoles. The formation of a tetrameric structure highlights the strong propensity of the N-H and pyridinic nitrogen atoms of the pyrazole ring to participate in intermolecular hydrogen bonding.

Table 3: Crystallographic Data for this compound Tetramer

| Parameter | Value | Reference |

| Crystal System | Triclinic | researchgate.net |

| Space Group | P-1 | researchgate.net |

| a (Å) | 8.8547 | researchgate.net |

| b (Å) | 10.1535 | researchgate.net |

| c (Å) | 17.8903 | researchgate.net |

| α (°) | 90.192 | researchgate.net |

| β (°) | 94.987 | researchgate.net |

| γ (°) | 106.811 | researchgate.net |

Analysis of Intermolecular Interactions

The crystal structure of this compound reveals a complex network of non-covalent interactions that dictate its supramolecular assembly. These interactions are crucial in understanding the compound's physical properties and its behavior in different chemical environments.

N–H···N Hydrogen Bonds: In the solid state, this compound forms tetramers through N–H···N hydrogen bonds. researchgate.net This arrangement is a common feature for N-unsubstituted pyrazoles. researchgate.net The geometry of these hydrogen bonds has been a subject of detailed study, with some level of proton disorder being necessary to fully explain the observed geometric features of the molecular units. researchgate.net

CH-π Interactions: CH-π interactions are also significant in the crystal packing of derivatives of this compound. For instance, in certain arylazo-3,5-bis(trifluoromethyl)pyrazole derivatives, these interactions contribute to the formation of 2D and 3D supramolecular architectures. nih.govacs.org The distances for these interactions typically fall in the range of 2.80 to 3.26 Å. nih.govacs.org These interactions can involve the C-H bonds of the pyrazole ring or its substituents and the π-system of adjacent aromatic rings. nih.gov

π–π Interactions: In addition to hydrogen bonds and CH-π interactions, π–π stacking interactions play a role in the crystal packing of some this compound derivatives. These interactions are observed between the pyrazole rings and/or other aromatic moieties present in the molecule. acs.org For example, in certain structures, supramolecular columns are formed through π–π interactions with distances between aromatic fragments ranging from 3.51 to 3.70 Å. acs.org

Table 1: Intermolecular Interaction Distances in this compound Derivatives

| Interaction Type | Interacting Fragments | Distance Range (Å) | Reference |

| CH-π | Naphthyl and tolyl moieties | 2.85–3.26 | acs.org |

| CH-π | Naphthyl fragments in neighboring columns | 2.80 | acs.org |

| CH-π | General | 2.9–3.25 | acs.org |

| π–π | Naphthyl fragments | 3.52–3.63 | acs.org |

| π–π | Phenyl fragments | ~3.64 | acs.org |

| π–π | Naphthyl fragments | 3.51–3.55 | acs.org |

| π–π | Phenyl fragments | 3.61–3.70 | acs.org |

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is a fundamental tool for confirming the molecular weight and investigating the fragmentation pathways of this compound. The compound has a molecular formula of C₅H₂F₆N₂ and a molecular weight of approximately 204.07 g/mol . nist.govsigmaaldrich.com

Under electron ionization (EI), the mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) at m/z 204. The fragmentation pattern is influenced by the stability of the pyrazole ring and the presence of the trifluoromethyl groups. Common fragmentation patterns for heterocyclic compounds involve the loss of small, stable neutral molecules. For pyrazoles, this can include the loss of HCN or N₂. The presence of strong C-F bonds in the trifluoromethyl groups suggests that fragments containing these groups will be prominent.

Predicted collision cross-section (CCS) values provide additional structural information. For the protonated molecule [M+H]⁺, the predicted CCS is 132.1 Ų, while for the deprotonated molecule [M-H]⁻, it is 124.8 Ų. uni.lu

Table 2: Predicted Mass Spectrometry Data for this compound Adducts

| Adduct | m/z (mass to charge ratio) | Predicted CCS (Ų) | Reference |

| [M+H]⁺ | 205.01950 | 132.1 | uni.lu |

| [M+Na]⁺ | 227.00144 | 142.8 | uni.lu |

| [M-H]⁻ | 203.00494 | 124.8 | uni.lu |

| [M+NH₄]⁺ | 222.04604 | 149.6 | uni.lu |

| [M+K]⁺ | 242.97538 | 139.4 | uni.lu |

| [M]⁺ | 204.01167 | 122.1 | uni.lu |

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy provides valuable insights into the vibrational modes of this compound, allowing for the identification of key functional groups and the study of intermolecular interactions.

The IR spectrum of this compound in the solid state is characterized by bands corresponding to N-H stretching, C-H stretching, C=C and C=N stretching of the pyrazole ring, and the very strong absorptions associated with the C-F stretching of the trifluoromethyl groups. The N-H stretching vibration is particularly sensitive to hydrogen bonding. In the solid state, where N–H···N hydrogen bonds are present, this band will be broader and shifted to a lower frequency compared to the gas phase (monomeric) spectrum. researchgate.net

Theoretical calculations, such as those using density functional theory (DFT), can be used to predict the vibrational frequencies and compare them with experimental data, aiding in the assignment of the observed bands. nih.gov For example, the C-N stretching vibrations in pyrazole derivatives are typically expected in the 1200–1130 cm⁻¹ region. The N=N stretching vibration in related azopyrazoles is found in the 1440–1380 cm⁻¹ range.

Table 3: General Regions for IR Vibrational Modes in Pyrazole Derivatives

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Reference |

| N-H Stretching (H-bonded) | Lower frequency, broad | researchgate.net |

| C-N Stretching | 1200–1130 | |

| N=N Stretching (in azo derivatives) | 1440–1380 | |

| CH₃ Asymmetric Deformation | 1465-1440 | |

| CH₃ Symmetric Deformation | 1390-1370 |

Coordination Chemistry of 3,5 Bis Trifluoromethyl Pyrazolate As a Ligand

Development of Highly Fluorinated Pyrazolyl Ligands

Pyrazoles are versatile building blocks for creating bioactive compounds and various materials due to their extensive coordination chemistry. researchgate.net The introduction of fluorine, the most electronegative element, into pyrazole (B372694) structures has been a key strategy in medicinal chemistry, agrochemistry, and materials science. scispace.combohrium.com Incorporating trifluoromethyl groups into the pyrazole ring, as in 3,5-bis(trifluoromethyl)-1H-pyrazole, can modify the acid-base properties of the molecule. researchgate.net

An improved method for preparing this compound has been developed, which has facilitated its further transformation into previously unknown 4-functionalized derivatives (with F, Cl, Br, I, NO2, NH2). researchgate.net The synthesis of such polyfluorinated pyrazoles has expanded the library of available ligands, offering unusual and interesting properties to the resulting metal complexes. researchgate.net These fluorinated ligands are sought after for their ability to enhance the stability and volatility of metal complexes. uta.edu The development of these ligands is crucial for applications ranging from catalysis to the isolation of reactive intermediates. rsc.org

Synthesis and Structural Characterization of Metal Complexes

The 3,5-bis(trifluoromethyl)pyrazolate anion readily forms complexes with a variety of metals. The synthesis typically involves the deprotonation of this compound with a suitable base, followed by reaction with a metal salt.

Trinuclear pyrazolate complexes of monovalent coinage metals (Cu(I), Ag(I), and Au(I)) are a prominent class of compounds with intriguing structures and properties. uta.edu These complexes often adopt a cyclic trinuclear structure, {[3,5-(CF₃)₂Pz]M}₃ (where M = Cu, Ag, Au), featuring a nine-membered M₃N₆ ring with linearly coordinated metal centers. unt.eduacs.orgnih.gov The first crystallographically characterized coinage metal pyrazolate was the cyclic trinuclear gold(I) 3,5-bis(trifluoromethyl)pyrazolate. mdpi.com

The synthesis of these trinuclear complexes can be achieved by reacting the pyrazole with the corresponding metal oxides (Cu₂O, Ag₂O) or other precursors like [Cu(CH₃CN)₄]BF₄. mdpi.comacs.orguta.edu The resulting complexes, such as {[3,5-(CF₃)₂Pz]Cu}₃ and {[3,5-(CF₃)₂Pz]Ag}₃, have been well-characterized. nih.govacs.org

Studies on isoleptic {[3,5-(CF₃)₂Pz]M}₃ complexes (M = Cu, Ag, Au) show that they form isomorphous crystals. unt.edu However, their solution behavior can be complex. For instance, while silver(I) 3,5-bis(trifluoromethyl)pyrazolate exists as a trimer in the solid state, in chlorinated solvents, it can form a mixture of solvent-stabilized monomers and dimers. researchgate.net Copper(I) complexes with electron-withdrawing pyrazolates like {[3,5-(CF₃)₂Pz]Cu}₃ also tend to break up into smaller aggregates in solution. researchgate.net Many of these trinuclear coinage metal complexes exhibit interesting photophysical properties, including bright luminescence. uta.eduunt.eduacs.org

Table 1: Selected Coinage Metal Complexes of 3,5-Bis(trifluoromethyl)pyrazolate

| Compound | Metal | Key Structural Feature | Reference |

|---|---|---|---|

| {[3,5-(CF₃)₂Pz]Cu}₃ | Copper(I) | Cyclic trinuclear (trimer) | unt.eduresearchgate.net |

| {[3,5-(CF₃)₂Pz]Ag}₃ | Silver(I) | Cyclic trinuclear (trimer) | unt.edursc.org |

The coordination chemistry of 3,5-bis(trifluoromethyl)pyrazolate extends beyond coinage metals to include various transition metals.

Cobalt Complexes: A number of cobalt(II) and cobalt(III) complexes have been synthesized and characterized. utexas.edu For example, reacting CoCl₂ with sodium 3,5-bis(trifluoromethyl)pyrazolate (NaPz(CF₃)₂) in the presence of trimethylphosphine (B1194731) (PMe₃) yields complexes like Co(PMe₃)₃(Pz(CF₃)₂) and Co(PMe₃)₃(Pz(CF₃)₂)₂. utexas.edursc.org The reaction of this compound with Co(PMe₃)₄ can produce an unusual complex ion pair, [cis-Co(PMe₃)₄H₂][Co(PMe₃)(Pz(CF₃)₂)₃], which formally contains Co(III) and Co(II) centers. utexas.edursc.org All these compounds have been characterized by spectroscopy and single-crystal X-ray diffraction. utexas.edu

Nickel Complexes: Nickel(II) complexes with fluorinated tris(pyrazolyl)borate ligands derived from 3-(trifluoromethyl)pyrazole (B122699) have been prepared. zu.edu.ly These are typically synthesized by reacting the potassium salt of the ligand with nickel chloride in methanol (B129727), resulting in a 2:1 ligand-to-metal complex, [NiL₂]. zu.edu.ly

Highly fluorinated bis- and tris(pyrazolyl)borate ligands, derived from this compound, are another important class of ligands. These "scorpionate" ligands are synthesized by reacting the pyrazole with sodium borohydride (B1222165) (NaBH₄) or potassium borohydride (KBH₄). acs.orgacs.org

The resulting ligands, such as [H₂B(3,5-(CF₃)₂Pz)₂]⁻ and [HB(3,5-(CF₃)₂Pz)₃]⁻, have been used to synthesize a wide array of metal complexes. acs.orgacs.org For instance, the potassium salt of dihydridobis(3,5-bis(trifluoromethyl)pyrazolyl)borate has been used to create copper(II) and zinc(II) complexes, [H₂B(3,5-(CF₃)₂Pz)₂]₂Cu and [H₂B(3,5-(CF₃)₂Pz)₂]₂Zn, which have been characterized by X-ray crystallography. acs.org The tris(pyrazolyl)borate ligand [HB(3,5-(CF₃)₂Pz)₃]⁻ has been used to stabilize a rare silver(I) carbonyl complex and a monomeric indium(I) complex. acs.org

These fluorinated ligands create highly electrophilic metal centers in their complexes compared to their non-fluorinated counterparts. acs.org They have been used to synthesize complexes with copper, silver, cobalt, nickel, zinc, and thallium(I). zu.edu.lyacs.orgacs.orgnih.gov Platinum(II) complexes with bis(3-(trifluoromethyl)-pyrazolyl)-borate auxiliary ligands have also been synthesized and show promise as phosphorescent materials. acs.orgnih.gov

Table 2: Examples of Metal Complexes with Fluorinated Pyrazolylborate Ligands

| Ligand | Metal | Complex Formula | Reference |

|---|---|---|---|

| [H₂B(3,5-(CF₃)₂Pz)₂]⁻ | Copper(II) | [H₂B(3,5-(CF₃)₂Pz)₂]₂Cu | acs.org |

| [H₂B(3,5-(CF₃)₂Pz)₂]⁻ | Zinc(II) | [H₂B(3,5-(CF₃)₂Pz)₂]₂Zn | acs.org |

| [HB(3,5-(CF₃)₂Pz)₃]⁻ | Silver(I) | [HB(3,5-(CF₃)₂Pz)₃]Ag(c-COE) | rsc.org |

| [HB(3,5-(CF₃)₂Pz)₃]⁻ | Copper(I) | [HB(3,5-(CF₃)₂Pz)₃]Cu(DMAC) | acs.org |

| [HB(3-(CF₃)Pz)₃]⁻ | Nickel(II) | [Ni(HB(3-(CF₃)Pz)₃)₂] | zu.edu.ly |

Metallophilic Interactions and their Influence on Complex Architecture

In cyclic trinuclear complexes, {[M(μ-pz)]₃}, these interactions often lead to the aggregation of planar trimers into columnar structures in the solid state. mdpi.comnih.gov The strength and presence of these interactions are dependent on the metal. For example, in a series of isoleptic complexes {[3,5-(CF₃)₂Pz]M}₃, the intertrimer distances were found to be conspicuously short in the silver complex (Ag₃) at 3.204 Å, compared to the gold (Au₃) at 3.885 Å or copper (Cu₃) at 3.813 Å, despite the larger covalent radius of Ag(I). unt.edu This indicates strong intertrimer argentophilic interactions in the silver complex.

These metallophilic interactions are not limited to homometallic systems. Heterometallic complexes featuring Ag–Au interactions have also been reported. acs.org For instance, a silver(I) ion can be "sandwiched" between two cyclic trigold(I) metalloligands, held together by unsupported Au···Ag metallophilic interactions. nih.gov The Ag···Au distances in such complexes can be as short as 2.9344(12)–2.9346(10) Å, well within the range for bonding interactions. nih.gov The presence of these interactions can significantly affect the photophysical properties of the complexes, often leading to temperature-dependent luminescence. nih.gov

Self-Organization through Coordination Interactions with N- or O-Donor Substituents

The planar structure of cyclic trinuclear copper(I) and silver(I) pyrazolates allows them to act as building blocks for supramolecular assemblies through coordination with external ligands containing N- or O-donor atoms. mdpi.com The reaction of {[3,5-(CF₃)₂Pz]Ag}₃ with various N-heterocycles demonstrates this principle. rsc.org

The outcome of these reactions is highly dependent on the geometry of the N-donor ligand. rsc.org

Chelating Ligands: When reacted with chelating ligands like 1,10-phenanthroline, the trinuclear silver pyrazolate structure breaks up and reassembles into tetranuclear species. rsc.org

Bridging Ligands: Ligands with non-chelating nitrogen lone pairs, such as 4,6-dimethylpyrimidine (B31164) and 4,7-phenanthroline, act as bridges between silver pyrazolate units, leading to the formation of coordination polymers. rsc.org Similarly, the reaction with 4-(2-pyridyl)pyrimidine generates a coordination polymer that features saddle-shaped {[3,5-(CF₃)₂Pz]Ag}₄ units. rsc.org

Sterically Hindered Ligands: With a sterically hindered ligand like benzo[c]cinnoline, the trinuclear Ag₃N₆ core of the precursor remains intact, resulting in a trinuclear silver complex with both two- and three-coordinate silver centers. rsc.org

Coordination with O-donor ligands is also observed. For example, pyridine-based chalcones, which contain a carbonyl group, coordinate to the silver ions of the [AgPz]₃ macrocycle, with the carbonyl group participating in the coordination. proquest.com These self-organization principles are fundamental to designing complex supramolecular structures with specific properties. mdpi.com

Incorporation into Metal-Organic Frameworks (MOFs) and Coordination Frameworks

The use of 3,5-bis(trifluoromethyl)pyrazolate, the anionic form of this compound, as a primary building block for the construction of extended, porous Metal-Organic Frameworks (MOFs) or coordination frameworks is not widely documented in scientific literature. Research into the coordination chemistry of this ligand has predominantly focused on the synthesis and characterization of discrete, multinuclear metal complexes rather than extended, porous architectures. researchgate.net

The coordination chemistry of the 3,5-bis(trifluoromethyl)pyrazolate ligand has been explored to some extent, but it has not been extensively studied in the context of framework materials. researchgate.net The strong electron-withdrawing nature of the two trifluoromethyl (-CF₃) groups significantly influences the electronic properties of the pyrazolate ring, which in turn affects its coordination behavior with metal ions. These fluorinated substituents are known to impart properties such as enhanced thermal and oxidative stability to the resulting metal complexes. uta.edu

Detailed Research Findings: Discrete Metal Complexes

Investigations have successfully yielded discrete molecular complexes, providing insight into the coordination modes of the 3,5-bis(trifluoromethyl)pyrazolate ligand. A notable example is the copper(I) pyrazolate complex, {[3,5-(CF₃)₂Pz]Cu}₃ . researchgate.net

Structure: X-ray crystallography has shown that this complex exists as a discrete, trinuclear molecule. researchgate.net In this arrangement, three copper(I) centers are bridged by three 3,5-bis(trifluoromethyl)pyrazolate ligands, forming a nine-membered ring. This trimeric structure is a common motif for coinage metal pyrazolate complexes.

Solution Behavior: The stability of these multinuclear structures can be influenced by the solvent and the specific metal ion. For instance, while the copper(I) complex with 3,5-bis(trifluoromethyl)pyrazolate is a stable trimer in the solid state, related fluorinated copper(I) pyrazolates have been observed to break up in solution to varying degrees, forming smaller aggregates. researchgate.net Similarly, the analogous silver(I) 3,5-bis(trifluoromethyl)pyrazolate complex, which is also a trimer in the solid state, has been shown to exist in chlorinated solvents as a mixture of solvent-stabilized monomers and dimers in equilibrium. researchgate.net

The formation of these stable, discrete multinuclear species may present a thermodynamic challenge to the formation of extended one-, two-, or three-dimensional coordination polymers, potentially favoring the assembly of these smaller, closed structures over open, porous frameworks.

The table below summarizes the structural characteristics of the reported copper(I) complex, which serves as the primary example of a well-characterized coordination compound of this ligand.

| Compound Name | Formula | Structural Motif | Metal Coordination | Key Feature |

| Tris(μ-3,5-bis(trifluoromethyl)pyrazolato-N,N')tricopper(I) | {[3,5-(CF₃)₂Pz]Cu}₃ | Trinuclear, cyclic | Three-coordinate Cu(I) | Discrete molecular complex, not an extended framework. researchgate.net |

While the direct incorporation of 3,5-bis(trifluoromethyl)pyrazolate into MOFs remains an underexplored area, the known stability and coordination chemistry of its discrete complexes suggest that with appropriate selection of metal centers and reaction conditions, it could potentially be utilized as a component in more complex framework designs, possibly as a co-ligand or capping agent.

Reactivity and Reaction Mechanisms of 3,5 Bis Trifluoromethyl 1h Pyrazole and Its Derivatives

Electrophilic Aromatic Substitution on the Pyrazole (B372694) Ring (e.g., Nitration)

The strong deactivating effect of the two trifluoromethyl groups makes electrophilic aromatic substitution on the pyrazole ring of 3,5-bis(trifluoromethyl)-1H-pyrazole challenging. The C-4 position is the most likely site for substitution, though it requires forcing conditions.

Research has shown that this compound can be nitrated at the 4-position to yield 4-nitro-3,5-bis(trifluoromethyl)-1H-pyrazole. researchgate.net This transformation is a key step in the synthesis of other functionalized derivatives, such as 4-amino-3,5-bis(trifluoromethyl)-1H-pyrazole, which is obtained through the reduction of the nitro group. researchgate.net

Nucleophilic Reactions and Transformations

The acidic nature of the N-H proton in this compound facilitates various nucleophilic reactions at the nitrogen atom. These reactions include N-alkylation and N-arylation. For instance, N-alkylation with methyl iodide in a basic medium has been used to synthesize N-methylated derivatives. nih.gov

Furthermore, the pyrazole ring can participate in condensation reactions. The reaction of this compound with appropriately substituted hydrazines can lead to the formation of more complex heterocyclic systems. acs.org

Ring-Opening Reactions of Pyrazole Derivatives

While specific examples of ring-opening reactions for this compound itself are not extensively documented in the provided context, pyrazole rings, in general, can undergo ring-opening under certain conditions, such as treatment with strong bases or reducing agents, or through photochemical reactions. The stability of the pyrazole ring in this particular compound, enhanced by the two CF₃ groups, suggests that drastic conditions would be necessary for such transformations.

Directed Ortho Metalation/Lithiation Studies and Trifluoromethyl Group Influence

Directed ortho metalation (DoM) is a powerful tool for the functionalization of aromatic rings. uwindsor.cabaranlab.org In the context of pyrazole derivatives, the pyrazole ring itself can act as a directing group. baranlab.orgoup.comharvard.edu

Studies on 1-phenyl-3,5-bis(trifluoromethyl)pyrazole have shown that lithiation with butyllithium (B86547) can occur at the C-4 position of the pyrazole ring. oup.com However, with an excess of butyllithium, a second lithiation takes place on the ortho position of the phenyl group, indicating that the pyrazolyl group directs the metalation. oup.com

The trifluoromethyl groups play a significant role in these reactions. Their strong electron-withdrawing nature acidifies the C-4 proton, facilitating its abstraction. oup.com Furthermore, the 5-trifluoromethyl group has been suggested to have a directing ability itself, potentially through coordination with the lithium atom, which can influence the regioselectivity of the metalation. oup.com In some cases, lithiation can lead to the formation of functionalized pyrazoles, such as aldehydes and carboxylic acids, after quenching with appropriate electrophiles. enamine.net

Computational and Theoretical Studies on 3,5 Bis Trifluoromethyl 1h Pyrazole

Computational and theoretical chemistry provides powerful tools for understanding the intrinsic properties of molecules like 3,5-bis(trifluoromethyl)-1H-pyrazole. These methods offer insights into electronic structure, molecular geometry, and reactivity that complement experimental findings.

Advanced Applications of 3,5 Bis Trifluoromethyl 1h Pyrazole in Specialized Fields

Applications in Medicinal Chemistry and Pharmaceutical Research

The 3,5-bis(trifluoromethyl)-1H-pyrazole core is a privileged structure in drug discovery, primarily due to the influence of its fluorine atoms, which can enhance metabolic stability, binding affinity, and bioavailability.

The synthesis of novel bioactive agents often employs the this compound moiety as a foundational building block. A notable synthetic strategy involves a multi-step process to create a diverse library of derivatives. For instance, a key intermediate, a pyrazole (B372694) aldehyde, can be synthesized on a large scale starting from 3′,5′-bis(trifluoromethyl)acetophenone and 4-hydrazinobenzoic acid. mdpi.com This aldehyde then serves as a versatile precursor for synthesizing a wide range of target compounds. mdpi.com

One effective method is the reductive amination of the pyrazole aldehyde with various anilines to produce 3,5-bis(trifluoromethyl)phenyl-substituted pyrazole-derived anilines. mdpi.com This process typically involves reacting the aldehyde with an aniline (B41778) derivative in toluene (B28343), followed by reduction of the resulting imine with a reducing agent like sodium borohydride (B1222165) (NaBH₄) in methanol (B129727). mdpi.com This approach has successfully yielded dozens of novel pyrazole derivatives for biological screening. nih.gov

Table 1: Synthesis of Selected 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives

| Compound ID | Aniline Derivative Used | Final Product Name |

|---|---|---|

| 1 | Aniline | 4-[4-(Anilinomethyl)-3-[3,5-bis(trifluoromethyl)phenyl]pyrazol-1-yl] benzoic acid mdpi.com |

| 11 | 4-Bromoaniline | 4-[3-[3,5-Bis(trifluoromethyl)phenyl]-4-[(4-bromoanilino)methyl]pyrazol-1-yl] benzoic acid mdpi.com |

| 13 | 4-Aminobenzoic acid | 4-[[3-[3,5-Bis(trifluoromethyl)phenyl]-1-(4-carboxyphenyl)pyrazol-4-yl]methylamino] benzoic acid mdpi.com |

| 21 | 4-Bromo-3-chloroaniline | 4-[3-[3,5-Bis(trifluoromethyl)phenyl]-4-[(4-bromo-3-chloro-anilino)methyl]pyrazol-1-yl] benzoic acid mdpi.com |

This table is based on the synthetic methodology described in the source material. mdpi.com

Derivatives of this compound have emerged as a promising class of antimicrobial agents, particularly against challenging drug-resistant pathogens. nih.gov A series of 3,5-bis(trifluoromethyl)phenyl-substituted pyrazole derivatives have demonstrated potent, broad-spectrum activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). nih.govnih.gov

Many of these synthesized compounds exhibit significant growth inhibition of planktonic bacteria, with minimum inhibitory concentration (MIC) values as low as 0.25 µg/mL. nih.gov Further investigation has identified several lead compounds that are not only potent but also bactericidal and effective against MRSA persister cells. nih.gov

A critical aspect of their antimicrobial efficacy is the ability to combat bacterial biofilms, which are notoriously resistant to conventional antibiotics. researchgate.net Certain compounds from this class have shown remarkable activity in eradicating established biofilms of S. aureus and Enterococcus faecalis, with minimum biofilm eradication concentration (MBEC) values as low as 1 µg/mL. nih.govresearchgate.net For example, compounds designated as 11, 28, and 29 in one study were highlighted for their potent anti-biofilm capabilities. nih.gov Mechanistic studies suggest that these compounds may function by disrupting the bacterial cell membrane, potentially through the inhibition of fatty acid biosynthesis. researchgate.net

Table 2: Antimicrobial Activity of a Selected Pyrazole Derivative

| Pathogen | MIC (µg/mL) | MBEC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | As low as 0.25 | As low as 1.0 |

| Enterococcus faecalis | As low as 0.78 | Effective at 2x MIC |

This table summarizes findings from multiple potent compounds within the studied series. nih.govresearchgate.net

The pyrazole scaffold is a core component of several non-steroidal anti-inflammatory drugs (NSAIDs) that function by inhibiting the cyclooxygenase (COX) enzymes. researchgate.net The anti-inflammatory drug Celecoxib, a selective COX-2 inhibitor, famously features a trifluoromethyl-substituted pyrazole ring. researchgate.netsci-hub.se Researchers have explored analogues of Celecoxib incorporating the this compound structure to develop new anti-inflammatory agents. nih.govacs.org

One such analogue, 4-[5-(4-trifluoromethylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (TFM-C), was designed based on the Celecoxib structure. nih.gov Interestingly, TFM-C displays a 205-fold lower inhibitory activity against the COX-2 enzyme compared to Celecoxib. nih.gov Despite this, it demonstrates significant anti-inflammatory and beneficial effects in models of neuroinflammation and arthritis through COX-2-independent pathways. nih.gov This suggests that the pyrazole scaffold can mediate therapeutic effects through mechanisms other than direct enzyme inhibition, such as modulating cytokine secretion. nih.gov Other research has focused on synthesizing series of 1,5-diarylpyrazoles with this core structure, identifying compounds with potent in vivo anti-inflammatory activity, sometimes even greater than Celecoxib, despite having no in vitro COX-1 or COX-2 inhibitory activity. acs.org

The incorporation of trifluoromethyl (CF₃) groups into the pyrazole ring is a key strategy for enhancing the pharmacological properties of drug candidates. researchgate.netnih.gov The C-F bond is exceptionally stable, and the CF₃ group is highly electronegative and lipophilic. nih.govmdpi.com These characteristics profoundly influence a molecule's behavior in a biological system.

The presence of two CF₃ groups on the pyrazole ring, as in this compound, can lead to:

Increased Lipophilicity : Fluorination generally increases a molecule's lipophilicity, which can improve its ability to cross biological membranes, such as the blood-brain barrier or the cell membranes of pathogens. nih.govmdpi.com

Improved Binding Affinity : The CF₃ group can engage in unique interactions with amino acid residues in the binding pocket of a target protein, potentially leading to stronger and more selective binding. nih.gov This can result in higher potency and a better therapeutic index.

Modulation of pKa : The electron-withdrawing nature of the CF₃ groups can alter the acidity of the pyrazole N-H proton, which can influence the molecule's ionization state, solubility, and interactions with biological targets.

Applications in Materials Science

The rigid structure and unique electronic properties of the this compound scaffold make it a valuable component in the design of advanced functional materials.

Derivatives of this compound are increasingly used in the development of materials for optoelectronic applications, most notably in Organic Light Emitting Diodes (OLEDs). researchgate.netmdpi.com These pyrazole-based compounds can be incorporated into metal complexes or form the core of larger organic molecules to create highly efficient phosphorescent emitters. rsc.orgrsc.org

For example, platinum(II) complexes bearing a 2-(3-trifluoromethyl-1H-pyrazol-5-yl)pyridine chelate have been synthesized and studied for their photophysical properties. rsc.orgresearchgate.net One such complex demonstrated mechanoluminescence and served as an efficient blue dopant in OLEDs, achieving a peak external quantum efficiency (η_ext) of 9.1%. rsc.orgresearchgate.net By combining this blue-emitting phosphor with a related orange-emitting phosphor, researchers fabricated highly efficient white OLEDs (WOLEDs) with η_ext values up to 15.0%, high brightness, and a good color-rendering index (CRI) suitable for lighting applications. researchgate.net

Similarly, iridium(III) complexes using 2-(3-(trifluoromethyl)-1H-pyrazol-5-yl)pyridine as an ancillary ligand have been developed as green phosphorescent emitters. rsc.org OLEDs fabricated with these complexes showed excellent performance, with high phosphorescence quantum efficiencies (up to 82%) and a maximum external quantum efficiency of 28.90%, demonstrating the potential for creating highly efficient green light sources for displays. rsc.org Other research has explored trifluoromethyl-substituted 1H-pyrazolo[3,4-b]quinolines as emitters, achieving bright bluish-green light in OLED devices. researchgate.netmdpi.com

Table 3: Performance of OLEDs Incorporating Trifluoromethyl-Pyrazole Derivatives

| Emitter Type | Color | Max. External Quantum Efficiency (η_ext) | Max. Current Efficiency (η_c) | Ref. |

|---|---|---|---|---|

| Platinum(II) Complex | Blue | 9.1% | 18.4 cd/A | researchgate.net |

| Platinum(II) Complexes (Combined) | White | 15.0% | 44.8 cd/A | researchgate.net |

| Iridium(III) Complex | Green | 28.90% | 92.0 cd/A | rsc.org |

This table compiles performance data from various OLED devices described in the source materials. mdpi.comrsc.orgresearchgate.net

Semiconducting Materials and Electronic Devices

The unique electronic properties of trifluoromethyl-substituted pyrazoles, such as those derived from or analogous to this compound, have led to their investigation in the field of organic electronics. These compounds are being explored for their potential in creating novel semiconducting materials for various electronic devices, including photovoltaic cells and electroluminescent applications.

New derivatives, such as 6-CF3-1H-pyrazolo[3,4-b]quinolines featuring methyl and/or phenyl groups on the pyrazole core, have been synthesized and characterized for their optoelectronic properties. researchgate.net The introduction of trifluoromethyl groups, a key feature of this compound, significantly influences the electronic characteristics of these materials. For instance, the fluorescence emission of phenyl-decorated pyrazoloquinolines is attributed to a photoinduced charge transfer process between the phenyl substituent and the pyrazoloquinoline core. In contrast, derivatives like 1,3-dimethyl-6-CF3-1H-pyrazolo[3,4-b]quinoline exhibit a π,π*-type emission. researchgate.net

The strategic placement of phenyl groups and their number can modulate both the emission properties and the Highest Occupied Molecular Orbital (HOMO) energy levels of these materials. researchgate.net This tunability is crucial for designing materials for specific electronic applications.

In the realm of photovoltaics, bulk heterojunction (BHJ) solar cells have been fabricated using these pyrazoloquinoline derivatives. rsc.org The active layer in these devices consists of a blend of the pyrazole-based molecule and a polymer such as poly(3-decylthiophene-2,5-diyl). rsc.org For example, a solar device with an active layer of 1-phenyl-3-phenyl-6-CF3-1H-pyrazolo[3,4-b]quinoline (Mol3) blended with the aforementioned polymer, at a thickness of 111 nm, demonstrated a power conversion efficiency of approximately 0.38%. This device exhibited a short-circuit current density (JSC) of 32.81 μA/cm2 and an open-circuit voltage (VOC) of 0.78 V. researchgate.net

Furthermore, these trifluoromethyl-substituted pyrazole derivatives have been employed as emitters in double-layer organic light-emitting diodes (OLEDs). rsc.org When used as an emitter, these compounds can produce a deep bluish-green emission, with spectra in the range of 481–506 nm. rsc.org A device utilizing Mol3 as the emitter achieved a maximum brightness of approximately 1436.0 cd/m2 and a current efficiency of up to 1.26 cd/A at 506 nm. rsc.org

Development of Photoswitchable Materials and Azoheteroarene Photoswitches

Arylazopyrazoles, particularly those incorporating the this compound core, have emerged as a significant class of azoheteroarene photoswitches. daneshyari.comdntb.gov.uachemscene.com These molecules can reversibly convert between two isomeric states (E and Z) upon light irradiation, a property that is highly sought after in the development of smart materials, data storage, and photopharmacology. dntb.gov.ua

The key advantages of arylazopyrazoles lie in the remarkable stability of their less stable isomer and the high conversion efficiency between the two states. daneshyari.com The introduction of trifluoromethyl groups onto the pyrazole ring has been shown to have a valuable influence on the photoswitching behavior. chemscene.comresearchgate.net

Studies on arylazo-1H-3,5-bis(trifluoromethyl)pyrazoles have revealed exceptionally long half-lives for the Z-isomer in dimethyl sulfoxide (B87167) (DMSO), on the order of days. daneshyari.comdntb.gov.ua This high thermal stability of the metastable isomer is a crucial parameter for many applications. Furthermore, these compounds exhibit other favorable characteristics for a photoswitch. dntb.gov.ua

The photoswitching properties can be further tuned by modifying the arylazo portion of the molecule. For instance, the inclusion of naphthyl groups as the aryl counterpart is particularly beneficial when combined with the trifluoromethyl groups on the pyrazole. daneshyari.comresearchgate.net Extending the conjugation by attaching electron-donating or electron-withdrawing substituents to the pyrazole moiety also positively impacts the photoswitching behavior, leading to improved isomerization yields and longer half-lives of the less stable isomer. daneshyari.comresearchgate.net

The mechanism of photoswitching in these compounds involves E–Z isomerization around the N=N double bond. Upon exposure to light of a specific wavelength, the molecule can be switched from its more stable E-isomer to the Z-isomer, and this process can be reversed by using a different wavelength of light or through thermal relaxation. dntb.gov.ua

Table 1: Photoswitching Properties of Selected Arylazo-3,5-bis(trifluoromethyl)pyrazoles

| Compound | Solvent | λmax (E-isomer) (nm) | λmax (Z-isomer) (nm) | Half-life (t1/2) of Z-isomer |

| Arylazo-1H-3,5-bis(trifluoromethyl)pyrazole | DMSO | Not specified | Not specified | Days daneshyari.comdntb.gov.ua |

Ligands in Metal-Organic Frameworks for Gas Sorption and Other Properties

The pyrazolate anion derived from this compound and its functionalized analogues serve as versatile ligands in the construction of metal-organic frameworks (MOFs). iaea.org The presence of fluorinated substituents on the pyrazole ring imparts desirable properties to the resulting MOFs, such as enhanced thermal and oxidative stability. iaea.org

MOFs are crystalline materials composed of metal ions or clusters coordinated to organic ligands, forming one-, two-, or three-dimensional structures. Their high porosity and tunable chemical functionality make them promising candidates for a variety of applications, especially gas sorption and separation. youtube.com

The design of MOFs can be guided by the "supramolecular building layer approach," which rationalizes the formation of specific topologies. ornl.gov For example, the use of a T-shaped bifunctional linker, 5-(2-(1,3,5-trimethyl-1H-pyrazol-4-yl)azo)isophthalate, with zinc ions led to the formation of a MOF with a rare 3,6T22-topology, deviating from the expected rtl-topology. ornl.gov This particular MOF, [Zn(Isa-az-tmpz)]·~1–1.5 DMF, is an ultramicroporous material. After activation, it exhibits selective gas uptake, adsorbing smaller molecules like H2 (at 87 K) and CO2 (at 195 K) with capacities of 2 mmol g⁻¹ and 5.4 mmol g⁻¹, respectively. ornl.gov The Brunauer-Emmett-Teller (BET) surface area, calculated from CO2 adsorption, was found to be 496 m²·g⁻¹. ornl.gov

Another example is the use of pyrazole dicarboxylate ligands in the synthesis of MOFs for the selective capture of formaldehyde (B43269). electrochemsci.org An aluminum-based MOF, Al-3.5-PDA (also known as MOF-303), constructed from Al³⁺ ions and 3,5-pyrazoledicarboxylate ligands, has shown superior properties for formaldehyde removal from the air. electrochemsci.org This material exhibits saturation adsorption and technically usable capacities for formaldehyde of 5 and 3 mmol g⁻¹, respectively. electrochemsci.org The pores of Al-3.5-PDA act as nanoreactors where the pyrazole groups can react with formaldehyde. electrochemsci.org

The introduction of sterically hindered and heavily fluorinated aryl substituents at the 3- and 5-positions of the pyrazole ring, such as in [3,5-(3,5-(CF3)2Ph)2PzH], allows for the synthesis of novel pyrazoles that can be used to create trinuclear metal pyrazolate complexes with coinage metals (Cu(I), Ag(I), Au(I)). iaea.org These complexes have been found to exhibit interesting luminescent properties. iaea.org

Components in Lithium Ion Batteries (LIBs)

The compound this compound (BTFMP) has been investigated as a functional additive in electrolytes for high-voltage lithium-ion batteries (LIBs). The incorporation of fluorinated compounds into LIB electrolytes is a strategy aimed at improving battery performance and safety. dntb.gov.ua

A study comparing BTFMP with its methylated derivative, 1-methyl-3,5-bis(trifluoromethyl)-1H-pyrazole (MBTFMP), highlighted the importance of the substituent on the pyrazole nitrogen for high-voltage applications. While both additives were studied, the research indicated that the substitution of the hydrogen atom at the nitrogen with a methyl group in MBTFMP led to significant improvements in the cycling performance of NMC111||graphite cells.

Quantum chemistry calculations revealed that the reduction and oxidation of the BTFMP molecule are coupled with an intermolecular H-transfer, which narrows the electrochemical stability window of electrolytes containing this additive compared to those with MBTFMP. This suggests that while the bis(trifluoromethyl)pyrazole scaffold is promising, modifications to the pyrazole ring's substituents are crucial for optimizing its performance as an electrolyte additive.

In a broader context, trifluoromethyl-substituted pyrazolide anions are being explored for the development of new N-heterocyclic lithium salts for battery applications. chemscene.com The goal is to create salts with improved thermal and electrochemical stability, as well as high ionic conductivity. A study on two new lithium salts based on trifluoromethyl-substituted pyrazolide anions found that the addition of a BF3-group to the nitrogen atom resulted in a significant enhancement of these properties, along with better C-rate and cycling performance compared to the non-substituted lithium pyrazolide. chemscene.com

Table 2: Comparison of Pyrazole-Based Additives in LIBs

| Additive | Key Finding | Reference |

| This compound (BTFMP) | Reduction and oxidation are coupled with H-transfer, narrowing the electrochemical stability window. | |

| 1-Methyl-3,5-bis(trifluoromethyl)-1H-pyrazole (MBTFMP) | Substitution of H with a methyl group improves cycling performance in NMC111 |

Catalytic Applications

The structural and electronic properties of this compound make it a valuable building block for the synthesis of ligands used in various catalytic applications. The electron-withdrawing nature of the trifluoromethyl groups can significantly influence the catalytic activity of the corresponding metal complexes.

Pyrazole-Derived Ligands in Homogeneous and Heterogeneous Catalysis (e.g., Nitrene Insertion to C–H Bonds)

Fluorinated bis- and tris(pyrazolyl)borate ligands, which can be synthesized from 4-substituted-3,5-bis(trifluoromethyl)-1H-pyrazoles, have been used to create copper complexes that are effective catalysts. These copper complexes have been shown to catalyze the nitrene insertion into C–H bonds of aromatic hydrocarbons. This reaction is a powerful tool for C-N bond formation, producing amination products in good to excellent yields at room temperature. The nitrene source for these reactions can be imidoiodanes such as PhI=NTs and PhI=NNs.

The catalytic cycle of these reactions is influenced by the electronic environment of the copper center, which is modulated by the fluorinated pyrazolylborate ligands. The high electronegativity of the trifluoromethyl groups on the pyrazole rings can enhance the electrophilicity of the metal-nitrene intermediate, thereby promoting the insertion reaction.